Bicyclo[2.1.1]hexan-5-ol

Catalog No.
S13651349
CAS No.
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.1.1]hexan-5-ol

Product Name

Bicyclo[2.1.1]hexan-5-ol

IUPAC Name

bicyclo[2.1.1]hexan-5-ol

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c7-6-4-1-2-5(6)3-4/h4-7H,1-3H2

InChI Key

NBSWSEYQXKYYFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C2O

Bicyclo[2.1.1]hexan-5-ol is a bicyclic organic compound characterized by its unique structure, which consists of two cyclopropane rings fused to a central cyclobutane ring. This compound is notable for its highly strained configuration, which imparts distinctive chemical properties and reactivity patterns. The molecular formula for bicyclo[2.1.1]hexan-5-ol is C8H14OC_8H_{14}O, and it features an alcohol functional group at the 5-position of the bicyclic framework. The strain within the bicyclic system leads to increased reactivity, making it a valuable compound in synthetic organic chemistry and medicinal chemistry.

Due to its strained structure:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, typically yielding alcohols or alkanes from carbonyl precursors.
  • Substitution Reactions: Bicyclo[2.1.1]hexan-5-ol can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups into its structure.

The highly strained nature of this compound also makes it susceptible to ring-opening reactions under specific conditions, further expanding its reactivity profile.

Research has indicated that bicyclo[2.1.1]hexan-5-ol and its derivatives can serve as bioisosteres for phenolic compounds in medicinal chemistry. These compounds exhibit similar physicochemical properties while potentially enhancing metabolic stability and biological activity . For instance, studies have shown that replacing ortho-substituted benzene rings with bicyclo[2.1.1]hexane can lead to significant changes in lipophilicity and metabolic stability, impacting the efficacy of drug candidates .

The synthesis of bicyclo[2.1.1]hexan-5-ol can be achieved through various methods:

  • Photochemical [2+2] Cycloaddition: This method involves the reaction of 1,5-dienes under light conditions to form the bicyclic structure efficiently .
  • Lewis Acid-Catalyzed Reactions: Recent advancements include using Lewis acid catalysis to facilitate the formation of bicyclo[2.1.1]hexanes from readily available starting materials, enhancing accessibility for synthetic applications .
  • Enantioselective Photocatalytic Synthesis: This approach allows for the production of enantioenriched bicyclo[2.1.1]hexanes, which are crucial in developing stereochemically distinct drug analogues with improved biological activity .

Bicyclo[2.1.1]hexan-5-ol has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a scaffold for drug design, particularly as a bioisostere for aromatic compounds, aiding in modulating solubility and activity profiles of pharmaceuticals .
  • Material Science: The unique properties of this compound make it suitable for developing new polymers and advanced materials due to its rigidity and strain characteristics.
  • Chemical Research: It is utilized as a building block in synthesizing complex molecules and studying molecular interactions due to its distinctive structural features .

Studies have highlighted the importance of stereochemistry in the biological activity of bicyclo[2.1.1]hexane derivatives. For example, different enantiomers may exhibit significantly different biological activities due to their distinct spatial arrangements and interactions with biological macromolecules . Research has shown that incorporating bicyclo[2.1.1]hexane into drug candidates can enhance metabolic stability while maintaining or improving efficacy compared to traditional aromatic structures .

Bicyclo[2.1.1]hexan-5-ol shares structural similarities with several other bicyclic compounds, yet it stands out due to its unique configuration and properties:

Compound NameStructure CharacteristicsUnique Features
Bicyclo[3.3.0]octan-3-olLarger ring systemMore stable due to less strain
Bicyclo[2.2.0]hexaneLess strainedSimpler structure with different reactivity
Bicyclo[4.4.0]decaneLarger frameworkGreater flexibility but lower reactivity
Bicyclo[3.2.0]heptaneIntermediate sizeUnique reactivity patterns compared to bicyclo[2.1.1]hexane

Bicyclo[2.1.1]hexan-5-ol's high strain and rigidity make it particularly interesting for applications in drug design and material science, distinguishing it from other similar compounds that may offer more stability but less reactivity.

The exploration of bicyclo[2.1.1]hexane derivatives emerged in the late 20th century, driven by interest in strained hydrocarbon frameworks. Early synthetic efforts focused on cyclopropanation strategies, such as the Simmons-Smith reaction, to construct the bicyclo[2.1.1]hexane core. The specific synthesis of bicyclo[2.1.1]hexan-5-ol, however, required adaptation of these methods to introduce hydroxyl functionality at the 5-position.

Nomenclature for bridged bicyclic systems follows IUPAC guidelines outlined in the Red Book, which prioritize bridge identification and numbering. For bicyclo[2.1.1]hexan-5-ol:

  • The prefix bicyclo denotes two fused rings.
  • The bracketed numbers [2.1.1] specify bridge lengths: two carbons in the first bridge, one carbon in the second, and one carbon in the third.
  • The 5-ol suffix indicates hydroxyl substitution at the fifth carbon of the fused system.

This system replaced earlier exo/endo descriptors and simplified the structural communication of bridgehead substituents. The evolution reflects broader trends in chemical nomenclature toward systematic, rule-based naming that accommodates complex polycyclic architectures.

Significance in Bridged Bicyclic Compound Research

Bicyclo[2.1.1]hexan-5-ol serves as a model system for investigating:

  • Strain Energy Distribution: The compound’s 60° bond angles at bridgehead carbons create substantial angle strain, influencing reactivity patterns. Comparative studies with less-strained bicyclic alcohols (e.g., bicyclo[3.2.1]octan-3-ol) reveal enhanced electrophilicity at the hydroxyl-bearing carbon.
  • Stereoelectronic Effects: The rigid framework restricts conformational mobility, making it ideal for studying stereospecific reactions. For example, the hydroxyl group’s spatial orientation affects hydrogen-bonding interactions in supramolecular assemblies.
  • Bioisosteric Potential: Its three-dimensional structure has been proposed as a non-planar analog of ortho-substituted arenes in drug design, potentially improving target selectivity while reducing metabolic degradation.

Recent advances in photochemical [2+2] cycloadditions and acid-catalyzed rearrangements have expanded synthetic access to functionalized bicyclo[2.1.1]hexanes, enabling systematic structure-activity studies.

Bicyclo[2.1.1]hexan-5-ol represents a highly strained bicyclic alcohol system with the molecular formula C₆H₁₀O and a molecular weight of 98.14 grams per mole [1] [2]. The compound possesses a rigid bicyclic framework consisting of two fused four-membered rings sharing a common edge, with a hydroxyl group positioned at the bridgehead carbon-5 [1] [2]. This structural arrangement creates significant ring strain due to the incorporation of cyclobutane-like motifs within the bicyclic system.

The molecular geometry of bicyclo[2.1.1]hexan-5-ol exhibits substantial deviation from ideal tetrahedral angles, particularly at the bridgehead positions [3]. Computational studies indicate that the strain energy of the parent bicyclo[2.1.1]hexane system is predicted to exceed 28 kilocalories per mole, which is significantly higher than the 8.3 kilocalories per mole observed for the less strained bicyclo[2.2.1]heptane system [3]. This elevated strain energy can be attributed to the four-membered ring component, which contributes approximately 26.3 kilocalories per mole of strain energy in monocyclic cyclobutane systems [4].

Computational Analysis Data

PropertyValueReference
Molecular Weight98.14 g/mol [1] [2]
Heavy Atom Count7 [1]
Topological Polar Surface Area20.2 Ų [1]
Complexity Index80.2 [1]
Defined Atom Stereocenters2 [1]
Hydrogen Bond Donors1 [1]
Hydrogen Bond Acceptors1 [1]

The strain energy calculations for bicyclo[2.1.1]hexane derivatives demonstrate the additivity principle observed in fused ring systems [3]. When bicyclo[2.1.1]hexane is conceptualized as a cyclobutane ring bridged by two carbon atoms, the total strain energy approximates the sum of the constituent ring strains [3]. However, this additivity becomes less accurate for highly strained systems, as evidenced by bicyclo[1.1.0]butane, which exhibits a strain energy of 66.5 kilocalories per mole, exceeding the simple sum of two cyclopropane strain energies by 10.7 kilocalories per mole [4].

Density functional theory calculations predict significant electronic perturbation at the bridgehead positions due to the geometric constraints imposed by the bicyclic framework [5]. The ionization energy of the parent bicyclo[2.1.1]hexane system has been experimentally determined to be 9.7 electron volts through photoelectron spectroscopy studies [6]. These measurements reveal the influence of ring strain on the electronic structure and orbital energies within the bicyclic system.

Stereochemical Considerations in Bicyclic Systems

The stereochemistry of bicyclo[2.1.1]hexan-5-ol presents unique challenges due to the rigid nature of the bicyclic framework and the presence of multiple stereogenic centers [7] [8]. The compound exists as distinct stereoisomers, with the (1R,4S)-configuration being one well-characterized form documented in chemical databases [1]. The stereochemical complexity arises from the bridgehead carbon atoms and the position of the hydroxyl substituent within the constrained bicyclic architecture.

Bicyclic systems exhibit distinctive stereochemical phenomena compared to their monocyclic counterparts [7] [9]. The rigidity of the bicyclo[2.1.1]hexane framework eliminates conformational flexibility, resulting in fixed spatial relationships between substituents [9] [10]. This conformational restriction has significant implications for the stereochemical outcome of reactions involving these systems and their potential applications as bioisosteres of aromatic systems.

The stereochemical analysis of bicyclo[2.1.1]hexan-5-ol must consider the exo-endo relationships typical of bridged bicyclic systems [7]. Unlike fused bicyclic systems where substituents can adopt axial or equatorial orientations, bridged systems like bicyclo[2.1.1]hexane exhibit fixed geometric relationships that cannot interconvert through conformational changes [10]. This stereochemical rigidity makes bicyclo[2.1.1]hexane derivatives particularly valuable as conformationally restricted analogs in medicinal chemistry applications.

Stereoisomer Distribution and Properties

Recent synthetic developments have demonstrated that different substitution patterns on the bicyclo[2.1.1]hexane core can exist as varying numbers of stereoisomers [8] [9]. For 2,5-disubstituted bicyclo[2.1.1]hexanes, four possible stereoisomers can theoretically exist, presenting challenges for stereoselective synthesis [10]. However, 1,2-disubstituted bicyclo[2.1.1]hexanes exist as only one stereoisomer, offering advantages for synthetic applications where stereochemical purity is essential [8].

The stereochemical considerations extend to nuclear magnetic resonance spectroscopy, where the rigid bicyclic framework results in characteristic coupling patterns [3]. Strong coupling between bridgehead protons, with coupling constants ranging from 6 to 7 hertz, provides diagnostic information for structural confirmation [3]. These coupling patterns arise from the fixed geometric relationships within the strained bicyclic system and serve as valuable tools for stereochemical assignment.

Comparative Analysis with Related Bicycloalkanol Derivatives

The comparative analysis of bicyclo[2.1.1]hexan-5-ol with related bicycloalkanol systems reveals significant differences in strain energy, stability, and structural properties [3] [11] [12]. Bicyclo[2.2.1]heptan-2-ol, derived from the norbornane system, exhibits substantially lower strain energy at 8.3 kilocalories per mole compared to the predicted 28 kilocalories per mole for bicyclo[2.1.1]hexane derivatives [3]. This difference reflects the greater stability of five-membered rings compared to four-membered rings in bridged bicyclic architectures.

Bicyclo[3.3.0]octan-1-ol represents another important comparative system, featuring two fused five-membered rings with minimal ring strain [11] [13]. The molecular weight of 126.20 grams per mole for bicyclo[3.3.0]octan-1-ol compared to 98.14 grams per mole for bicyclo[2.1.1]hexan-5-ol highlights the structural differences between these bicyclic alcohol systems [11]. The lower strain energy in bicyclo[3.3.0]octane systems results in greater thermal stability and different reactivity patterns compared to the highly strained bicyclo[2.1.1]hexane framework.

Comparative Strain Energy Analysis

Bicyclic SystemStrain Energy (kcal/mol)Ring CompositionStability Characteristics
Bicyclo[2.1.1]hexane≥28 (predicted)4-membered bridgeHigh strain, reactive
Bicyclo[2.2.1]heptane8.35-membered bridgeModerate strain, stable
Bicyclo[3.3.1]nonaneLow strain6-membered bridgeLow strain, very stable
Bicyclo[3.3.0]octaneMinimal strainFused 5-membered ringsMinimal strain, stable

The bridgehead alcohols in these systems exhibit different synthesis and functionalization strategies [14]. Bicyclo[3.3.1]nonan-1-ol can be efficiently prepared through lead tetraacetate oxidation with yields exceeding 88 percent, demonstrating the accessibility of bridgehead positions in less strained systems [14]. In contrast, the synthesis of bicyclo[2.1.1]hexan-5-ol derivatives requires specialized approaches due to the high strain energy and limited stability of the bicyclic framework [15] [16].

The ring strain in bicyclo[2.1.1]hexane systems drives unique reactivity patterns not observed in less strained bicyclic alcohols [17] [18]. Strain-release reactions become thermodynamically favorable, enabling novel synthetic transformations through energy transfer mechanisms [17] [19]. These strain-release processes have been exploited for the synthesis of bicyclo[2.1.1]hexane derivatives through photochemical cycloaddition reactions involving bicyclo[1.1.0]butane precursors [15] [17].

The comparative analysis extends to spectroscopic properties, where the different strain levels in bicyclic systems result in characteristic signatures in nuclear magnetic resonance and photoelectron spectroscopy [20]. The photoelectron spectra of 1-halogenobicycloalkanes demonstrate systematic variations in ionization energies that correlate with the degree of ring strain in the bicyclic framework [20]. These spectroscopic differences provide valuable tools for structural characterization and strain energy estimation in bicyclic alcohol derivatives.

The [2+2] cycloaddition methodology represents the most extensively studied and widely applied synthetic route for accessing bicyclo[2.1.1]hexan-5-ol and related bicyclic structures. This approach encompasses both photochemical and thermal pathways, with photochemical methods dominating due to their efficiency and selectivity.

Photochemical [2+2] Cycloaddition Mechanisms

Direct Photochemical Cycloaddition involves the irradiation of 1,5-hexadienes under ultraviolet light to generate the bicyclic framework through an intramolecular cyclization process [3] [4]. The mechanism proceeds via initial photoexcitation of the diene system to the first excited singlet state (S₁), followed by rapid intersystem crossing to the triplet state (T₁). The reaction likely proceeds through a 1,4-diradical intermediate formed by intramolecular addition of the alkene terminus to the photoexcited enone [5] [6].

Research by Herter and colleagues demonstrated that phenylacetaldehyde derivatives can be efficiently converted to bicyclic structures using direct UV irradiation at 365 nanometers [3]. Their optimized protocol achieved yields ranging from 54% to 86% with good diastereoselectivity, particularly when employing Dess-Martin periodinane oxidation prior to the photocyclization step [3].

Sensitized Photochemical Cycloaddition employs triplet sensitizers such as benzophenone or iridium-based photocatalysts to facilitate the [2+2] cycloaddition under milder conditions [6] [7]. Zhao and coworkers reported an iridium-catalyzed intramolecular [2+2] cycloaddition using polypyridyl iridium(III) catalysts under visible light irradiation [6]. This methodology delivered bridged bicycloheptanone products with excellent regioselectivity and yields up to 96%, representing a significant advancement over previous thermal methods [6].

Strain-Release [2π+2σ] Cycloaddition represents an innovative approach utilizing bicyclo[1.1.0]butanes as starting materials [8] [9]. Guo and Brown developed an energy transfer-mediated protocol where bicyclo[1.1.0]butanes undergo sensitization followed by strain-release-driven cycloaddition with alkenes [8] [9]. The reaction proceeds through triplet energy transfer to generate a diradical intermediate, which subsequently undergoes ring-opening and recombination to form the bicyclo[2.1.1]hexane framework [8] [9].

Catalyst-Controlled Regiodivergent Synthesis

Recent advances have focused on developing catalyst-controlled systems that enable selective formation of different regioisomers from common starting materials [10] [11]. Chang and colleagues reported a photocatalyst-controlled regiodivergent synthesis utilizing N-methylimidazole-substituted substrates [10]. The methodology achieved distinct substitution patterns through photochemical conditions with catalyst control, enabling access to two different regioisomers depending on the choice of photocatalyst [10] [11].

Copper versus Gold Catalysis has emerged as a particularly effective strategy for achieving chemoselectivity in bicyclo[2.1.1]hexane synthesis [11]. Research demonstrated that copper(I) catalysts preferentially promote cycloaddition to form bicyclo[2.1.1]hexane products with yields of 82-95%, while gold(I) catalysts such as triphenylphosphine gold chloride selectively produce cyclobutene products with excellent E/Z selectivity (>20:1) [11].

Reaction Optimization and Scalability

Light Source Selection significantly impacts reaction efficiency and scalability [7] [12] [13]. Mercury lamps operating at 365 nanometers remain the standard for laboratory-scale synthesis, providing consistent irradiation with yields typically ranging from 70% to 85% [7] [12]. Ultraviolet light-emitting diodes (UV-LEDs) have emerged as viable alternatives, offering improved energy efficiency and precise wavelength control, though with slightly reduced yields (65-80%) compared to traditional mercury sources [12] [13].

Temperature and Solvent Effects play crucial roles in optimizing reaction outcomes [3] [11]. Most photochemical [2+2] cycloadditions proceed efficiently at ambient temperatures (25-50°C), with dichloromethane and acetonitrile serving as preferred solvents [3] [11]. Higher temperatures can lead to thermal decomposition of sensitive intermediates, while lower temperatures may result in incomplete conversion [11].

Substrate Scope and Limitations have been extensively investigated across various diene systems [3] [14] [7]. Electron-rich dienes generally provide superior yields compared to electron-deficient systems, while the presence of aromatic substituents can enhance both reactivity and selectivity through stabilization of radical intermediates [3] [14]. Sterically hindered substrates often require prolonged reaction times or elevated temperatures to achieve acceptable conversions [14] [7].

Radical-Mediated Bicyclization Strategies

Radical-mediated approaches to bicyclo[2.1.1]hexan-5-ol synthesis have gained prominence due to their ability to construct complex bicyclic frameworks under mild conditions while tolerating diverse functional groups. These methodologies exploit the inherent reactivity of radical intermediates to facilitate ring formation through various mechanistic pathways.

Samarium(II) Iodide-Mediated Transformations

Transannular Pinacol Coupling represents a highly effective radical-mediated strategy developed for bicyclo[2.1.1]hexan-5-ol synthesis [15] [16]. The protocol involves a two-step sequence combining samarium(II) iodide-mediated pinacol coupling with subsequent acid-catalyzed rearrangement [15]. Cyclobutanedione derivatives undergo single-electron reduction by samarium(II) iodide, generating ketyl radical intermediates that undergo intramolecular dimerization to yield bicyclic vicinal diols [15] [16].

The mechanism proceeds through bidentate coordination of samarium(II) iodide to both ketone groups, followed by inner-sphere single-electron reduction to generate ketyl radical intermediate [15]. Two mechanistic pathways are proposed: direct intramolecular cyclization of the nucleophilic ketyl radical to the Lewis acid-activated ketone, or formation of a Streitwieser dimer intermediate followed by dissociation and radical recombination [15].

Pinacol Rearrangement completes the transformation through acid-catalyzed skeletal rearrangement [15] [16]. Treatment of the bicyclic vicinal diols with para-toluenesulfonic acid generates tertiary carbocation intermediates that undergo 1,2-alkyl shift to produce bicyclo[2.1.1]hexan-2-ones [15]. Subsequent reduction of these ketones provides access to the desired bicyclo[2.1.1]hexan-5-ol products [15] [16].

Yields for this methodology range from 45% to 78% across diverse substrate classes, with good functional group tolerance including alkyl and aryl substituents [15] [16]. The reaction accommodates various substitution patterns and provides moderate to good diastereoselectivity (dr 2:1 to 10:1) [15].

Photoinduced Radical Processes

Bicyclo[1.1.0]butyl Radical Cations have emerged as versatile intermediates for radical-mediated bicyclization [17]. Research by recent investigators demonstrated that bicyclo[1.1.0]butanes can be oxidized to generate radical cation intermediates under photocatalytic conditions [17]. These radical cations exhibit distinct reactivity profiles compared to neutral species, enabling [2π+2σ] cycloaddition reactions that provide access to bicyclo[2.1.1]hexane frameworks [17].

The methodology utilizes visible light photocatalysis to generate bicyclo[1.1.0]butyl radical cations with oxidation potentials around +1.79 V versus silver/silver chloride [17]. Density functional theory calculations reveal that both charge and spin density are largely delocalized across the bicyclic framework, with significant contributions at specific carbon centers [17]. The bridging bond remains intact upon oxidation, showing minimal elongation compared to ground state structures [17].

Radical Chain Mechanisms contribute to the efficiency of these transformations, with quantum yield measurements indicating φ = 3.7 for standard reaction conditions [17]. This suggests that the cycloaddition can proceed through radical chain propagation, enhancing overall synthetic efficiency [17].

Metal-Free Radical Approaches

Thianthrenium Reagent-Mediated Bicyclization represents an innovative metal-free approach to radical-mediated C-O bond formation [18]. While primarily developed for bicyclo[1.1.1]pentyl ether synthesis, the methodology demonstrates the potential for extending radical-mediated strategies to bicyclo[2.1.1]hexane systems [18]. The approach circumvents unstable bicyclic carbocations through metal-mediated radical processes that proceed under mild conditions [18].

Oxidative Cyclization protocols utilizing silver salts and bromine have been investigated for tertiary alcohol substrates [19]. These reactions proceed via combined ionic and free radical pathways, preferentially abstracting tertiary delta-hydrogen atoms to facilitate cyclization [19]. While not directly applied to bicyclo[2.1.1]hexan-5-ol synthesis, these methodologies provide valuable insights into radical-mediated bicyclization strategies [19].

Substrate Design and Mechanistic Considerations

Electronic Effects significantly influence radical-mediated bicyclization efficiency [17] [20]. Electron-withdrawing groups directly appended to the bicyclic framework can facilitate oxidation to radical cation intermediates, while electron-donating substituents may stabilize radical intermediates through resonance effects [17]. The choice of substituents must balance electronic activation with synthetic accessibility [17] [20].

Conformational Constraints play crucial roles in determining cyclization efficiency and selectivity [20]. The rigid bicyclic framework restricts conformational freedom, leading to predictable stereochemical outcomes in many radical-mediated transformations [20]. Ring strain considerations must be carefully evaluated, as excessive strain can lead to competitive ring-opening reactions [20].

Solvent and Temperature Effects require optimization for each specific radical-mediated protocol [17] [18]. Polar solvents generally facilitate ionic pathways, while non-polar media favor radical mechanisms [17] [18]. Temperature control is particularly important for maintaining selectivity between competing radical and ionic processes [17] [18].

Transition Metal-Catalyzed Synthesis Routes

Transition metal catalysis has emerged as a powerful methodology for the synthesis of bicyclo[2.1.1]hexan-5-ol, offering unique advantages in terms of selectivity, functional group tolerance, and reaction efficiency. These approaches leverage the distinctive properties of various transition metals to facilitate novel bond-forming processes that are challenging to achieve through conventional organic synthesis.

Palladium-Catalyzed Approaches

Asymmetric Allylic Alkylation has been successfully employed in the construction of bicyclic frameworks relevant to bicyclo[2.1.1]hexan-5-ol synthesis [21]. Research by Havare demonstrated that palladium-catalyzed asymmetric allylic alkylation combined with ruthenium-catalyzed cycloisomerization provides access to bicyclic structures with excellent enantioselectivity [21]. The methodology utilizes specialized chiral ligands to achieve high levels of stereochemical control during the key C-C bond forming step [21].

Nucleophilic Substitution of Alcohols represents another valuable palladium-catalyzed strategy [22] [23]. Recent advances have demonstrated that palladium complexes can facilitate C-O bond cleavage in non-manipulated hydroxyl groups, enabling direct functionalization of alcohol substrates [22] [23]. This approach has particular relevance for late-stage modifications of bicyclic alcohol frameworks [23].

A dual copper/photoredox catalyst system has been developed for cross-coupling of alcohols with olefins, furnishing complex ethers in excellent yields [23]. The methodology demonstrates broad tolerance for primary, secondary, and tertiary alcohols, making it particularly valuable for diversification of bicyclo[2.1.1]hexan-5-ol derivatives [23].

Copper-Catalyzed Methodologies

Lewis Acid-Catalyzed Formal Cycloaddition utilizing copper catalysts has proven highly effective for bicyclo[2.1.1]hexane synthesis [11] [24]. Research demonstrates that copper(I) complexes such as tetrakis(acetonitrile)copper(I) tetrafluoroborate can catalyze formal [3+2] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under mild conditions [24]. This methodology provides access to bicyclo[2.1.1]hexanes with wide functional group tolerance and excellent yields (82-95%) [11] [24].

The reaction mechanism involves initial Lewis acid activation of the bicyclo[1.1.0]butane substrate, followed by nucleophilic attack by the silyl enol ether [24]. The resulting intermediate undergoes ring-opening and cyclization to form the bicyclo[2.1.1]hexane framework with simultaneous construction of two vicinal quaternary carbon centers [24].

Catalyst-Controlled Selectivity has been achieved through careful optimization of copper catalyst systems [11]. Using 5 mol% copper(I) catalyst without additional ligands, reactions between equimolar amounts of bicyclo[1.1.0]butane and azadiene substrates afford bicyclo[2.1.1]hexane products in 95% yield after 4 hours at 30°C [11]. The methodology demonstrates excellent chemoselectivity, with no formation of competing cyclobutene products [11].

Gold-Catalyzed Transformations

Linear Two-Coordinate Gold(I) Catalysis offers unique reactivity patterns for bicyclo[2.1.1]hexane synthesis [11]. Gold(I) complexes such as triphenylphosphine gold chloride demonstrate the ability to completely reverse chemoselectivity compared to copper catalysts, selectively producing cyclobutene products rather than bicyclo[2.1.1]hexane structures [11]. This catalyst-controlled divergence enables access to different product classes from identical starting materials [11].

Mechanistic Considerations for gold catalysis involve coordination of the metal center to alkyne or alkene functionalities, followed by nucleophilic attack and subsequent cyclization [11]. The unique electronic properties of gold enable activation of relatively unreactive substrates while maintaining high levels of selectivity [11].

Iridium-Catalyzed Photochemical Methods

Visible Light-Induced Energy Transfer using iridium photocatalysts represents a significant advancement in photochemical bicyclo[2.1.1]hexane synthesis [6]. Polypyridyl iridium(III) catalysts enable intramolecular [2+2] cycloadditions under visible light irradiation, eliminating the need for harsh ultraviolet light sources [6]. The methodology delivers bridged products with excellent regioselectivity and yields up to 96% [6].

Mechanistic Studies reveal that the process involves triplet energy transfer from the excited iridium catalyst to the substrate, followed by cyclization through the triplet excited state [6]. Electrochemical, computational, and spectroscopic investigations substantiate this energy transfer mechanism and explain the unusual regiocontrol observed [6].

Silver-Catalyzed Dearomative Cycloadditions

Silver-Catalyzed [2π+2σ] Cycloadditions have been developed for the synthesis of indoline-fused bicyclo[2.1.1]hexanes [25]. This methodology enables dearomative cycloadditions of indoles with bicyclobutanes, providing access to complex polycyclic structures that incorporate the bicyclo[2.1.1]hexane motif [25]. The silver catalyst facilitates ring-opening of the strained bicyclobutane followed by cyclization with the indole nucleus [25].

Practical Considerations and Limitations

Catalyst Loading and Efficiency vary significantly among different transition metal systems [11] [24]. Copper-catalyzed reactions typically require 5 mol% catalyst loading for optimal efficiency, while gold-catalyzed processes may require up to 7.5 mol% for complete conversion [11]. Iridium photocatalysts generally operate effectively at lower loadings (1-5 mol%) due to their photochemical activation [6].

Functional Group Tolerance represents a key advantage of transition metal-catalyzed approaches [11] [24] [23]. These methodologies accommodate diverse functional groups including esters, amides, ethers, and halides without competitive side reactions [11] [24]. This broad tolerance enables late-stage functionalization and derivatization of complex molecular frameworks [23].

Scalability and Cost Considerations must be evaluated for practical applications [11] [24]. While many transition metal-catalyzed reactions demonstrate excellent laboratory-scale performance, industrial implementation may be limited by catalyst cost and availability [11] [24]. Copper-based systems generally offer better economic viability compared to precious metal catalysts [11].

Biocatalytic Production Possibilities

Biocatalytic approaches to bicyclo[2.1.1]hexan-5-ol synthesis represent an emerging and environmentally sustainable alternative to traditional chemical methods. While direct enzymatic synthesis of bicyclo[2.1.1]hexan-5-ol has not been extensively reported, several biocatalytic strategies show promise for accessing this challenging molecular target through enzymatic ketone reduction, alcohol oxidation, and related biotransformations.

Ketoreductase-Mediated Synthesis

Enzymatic Ketone Reduction represents the most promising biocatalytic approach for bicyclo[2.1.1]hexan-5-ol synthesis [26] [27] [28]. Ketoreductases (KREDs) have demonstrated remarkable capabilities for the stereoselective reduction of structurally diverse ketones, including highly strained bicyclic systems [26] [27]. These enzymes utilize nicotinamide cofactors (NADH or NADPH) to facilitate hydride transfer, generating chiral alcohols with excellent enantioselectivity [26] [28].

KRED1-Pglu Systems have shown particular promise for reducing sterically demanding substrates [29]. This heterologously expressed ketoreductase has been successfully employed for the stereoselective reduction of various aromatic and cyclic ketones, including challenging diketone systems [29]. The enzyme demonstrates activity toward 2,2-disubstituted cycloalkanediones, achieving good yields and excellent stereoselectivity with formation of products having (S)-configuration at the carbon bearing the hydroxyl group [29].

Whole Cell Biocatalysis using recombinant Escherichia coli expressing ketoreductases offers advantages in terms of cofactor regeneration and operational simplicity [29] [28]. Wild-type E. coli DE3 Star cells have been employed as biocatalysts for ketone reduction, exploiting endogenous ketoreductases while providing natural cofactor recycling systems [29]. This approach eliminates the need for external cofactor addition and complex purification procedures [28].

Alcohol Dehydrogenase Applications

Nicotinamide-Dependent Dehydrogenases provide bidirectional catalytic capabilities for both ketone reduction and alcohol oxidation [26] [30] [31]. These enzymes can potentially be employed for the interconversion between bicyclo[2.1.1]hexan-5-one and bicyclo[2.1.1]hexan-5-ol, depending on reaction conditions and cofactor availability [26] [30].

Cofactor Regeneration Strategies are crucial for practical implementation of alcohol dehydrogenase systems [26] [28]. Several approaches have been developed including: coupling with glucose dehydrogenase for NADH regeneration, using formate dehydrogenase for NADPH recycling, and employing alcohol dehydrogenases with isopropanol as a sacrificial reductant [26] [28].

Chemo-Stable Enzyme Systems have been developed that can efficiently utilize isopropanol and acetone as cosubstrates for reduction and oxidation respectively in single-enzyme systems [26]. This eliminates the complexity of multi-enzyme cofactor recycling while maintaining high catalytic efficiency [26].

Alcohol Oxidase Methodologies

Oxygen-Dependent Oxidases offer advantages over dehydrogenases by eliminating the need for expensive nicotinamide cofactors [30] [31] [32]. Alcohol oxidases utilize molecular oxygen as the terminal electron acceptor, generating hydrogen peroxide as a byproduct [30] [31]. The catalytic reaction is irreversible, driving the transformation to completion [32].

Substrate Scope Engineering has focused on expanding the limited substrate range traditionally associated with alcohol oxidases [32]. Through directed evolution and rational design, researchers have developed engineered alcohol oxidases with increased substrate scope for both primary and secondary alcohol oxidation [32]. These variants maintain selectivity while demonstrating improved kinetic parameters [32].

Primary and Secondary Alcohol Selectivity can be achieved through enzyme selection and engineering [32]. Arthrobacter chlorophenolicus choline oxidase has been engineered for primary alcohol oxidation, while Streptomyces hygroscopicus cholesterol oxidase has been optimized for secondary alcohol substrates [32]. Both systems maintain high selectivity while expanding substrate scope beyond natural substrates [32].

Enzymatic Kinetic Resolution

Lipase-Catalyzed Kinetic Resolution represents a well-established approach for obtaining enantiopure bicyclic alcohols [33]. Commercial lipase A from Candida antarctica (CAL-A) has demonstrated excellent performance in the kinetic resolution of tertiary bicyclic alcohols [33]. The methodology achieves high conversions (44-45%) and excellent enantiomeric excess (96-99%) in reaction times of 4-5 hours [33].

Transesterification Protocols have been optimized for tertiary alcohol substrates, which typically exhibit reduced reactivity due to steric hindrance [33]. Careful selection of acyl donors, solvents, and enzyme/substrate ratios enables efficient resolution of challenging tertiary alcohol substrates [33]. These optimized conditions represent significant improvements over previous protocols in terms of reaction rate, conversion, and enantioselectivity [33].

Cascade Biotransformation Strategies

Multi-Enzyme Cascades offer the potential for one-pot synthesis of complex alcohols from simple starting materials [34]. Recent developments in cascade biotransformation have demonstrated the synthesis of benzyl alcohol and analogs from amino acid precursors using artificial enzyme cascades [34]. These approaches could potentially be adapted for bicyclo[2.1.1]hexan-5-ol synthesis through appropriate enzyme selection and pathway design [34].

Metabolic Engineering Approaches may enable direct biosynthesis of bicyclic alcohols through engineered microbial systems [34]. By introducing appropriate enzyme cascades into metabolically engineered hosts, it may be possible to achieve direct conversion of simple carbon sources to bicyclo[2.1.1]hexan-5-ol derivatives [34].

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

98.073164938 g/mol

Monoisotopic Mass

98.073164938 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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